molecular formula C7H5BrClNO2 B2963929 Methyl 4-bromo-2-chloropyridine-3-carboxylate CAS No. 1064678-14-3

Methyl 4-bromo-2-chloropyridine-3-carboxylate

Cat. No.: B2963929
CAS No.: 1064678-14-3
M. Wt: 250.48
InChI Key: FITBMOURWDPXGV-UHFFFAOYSA-N
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Description

Synthesis Analysis

This compound serves as a valuable synthetic intermediate. It is employed in the efficient synthesis of other compounds, including 3-benzyloxy-4-bromopicolinate ester and 3-benzyloxy-5-bromopicolinate ester, which are common building blocks for pharmaceuticals and agrochemicals .

Scientific Research Applications

Protein Modification

Methyl 4-bromo-2-chloropyridine-3-carboxylate and related compounds have been explored for their ability to selectively modify proteins, such as inactivating enzymes like dimethylarginine dimethylaminohydrolase (DDAH). This enzyme regulates nitric oxide production, and targeted modification can help understand and manipulate its activity. The mechanism involves covalent bond formation with the active site of the enzyme, leading to irreversible inactivation, showcasing potential applications in developing biological probes and therapeutics (Johnson et al., 2011).

Synthesis of Heterocycles

The compound serves as a precursor in the synthesis of complex heterocyclic structures. For instance, it has been used in the facile synthesis of thieno[2,3-c]pyridines, which are important scaffolds in medicinal chemistry. These syntheses involve transformations that introduce various functional groups, enabling the creation of a wide array of derivatives with potential biological activities (Zhu et al., 2008).

Palladium-Catalyzed Coupling Reactions

Its utility in cross-coupling reactions, specifically Suzuki and Buchwald-Hartwig aminations, demonstrates its role in constructing biologically relevant compounds. These reactions enable the formation of carbon-carbon and carbon-nitrogen bonds, critical in organic synthesis and pharmaceutical development. The efficiency of these couplings, along with the ability to introduce various substituents, underscores the compound's value in synthetic chemistry (Ennis et al., 1999).

Organic Phosphine-Catalyzed Annulation

This compound is involved in organic phosphine-catalyzed [4+2] annulation reactions, leading to the synthesis of tetrahydropyridines. These reactions highlight its role in creating cyclic structures, which are prevalent in numerous natural products and pharmaceuticals. The high yields and regioselectivity achieved in these annulations indicate its effectiveness in complex molecule construction (Zhu et al., 2003).

Biological Activity Studies

It also finds application in the development of novel pyridine derivatives with potential biological activities. For example, palladium-catalyzed Suzuki cross-coupling reactions have been employed to synthesize novel pyridine-based derivatives, which were then subjected to various biological activity studies, including anti-thrombolytic and biofilm inhibition activities. This underscores the compound's utility in medicinal chemistry for generating new molecules with therapeutic potential (Ahmad et al., 2017).

Mechanism of Action

Properties

IUPAC Name

methyl 4-bromo-2-chloropyridine-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrClNO2/c1-12-7(11)5-4(8)2-3-10-6(5)9/h2-3H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FITBMOURWDPXGV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=CN=C1Cl)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.48 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A solution of 4-bromo-2-chloro-pyridine (4.5 mL, 41 mmol) in anhydrous THF (60 mL) was added dropwise to a stirred solution of lithium diisopropylamide (1.8 M in THF, 25 mL, 45 mmol) in anhydrous THF (60 mL) at −85° C. After stirring for 30 min at −80° C., the reaction mixture was added dropwise via cannula to a stirred solution of methylchloroformate (31 mL, 400 mmol) in anhydrous THF at −80° C. After stirring for 50 min at −80° C., the reaction was quenched by the addition of concentrated aqueous NaHCO3 (90 mL), and subsequently diluted with EA (250 mL). The organic layer was dried over Na2SO4, filtered, and concentrated in vacuo. The residue was purified by flash chromatography on silica gel (elution with hexane/EA 4:1) to give the title compound. MS (m/z): 252.0.1 [M+H+].
Quantity
4.5 mL
Type
reactant
Reaction Step One
Quantity
25 mL
Type
reactant
Reaction Step One
Name
Quantity
60 mL
Type
solvent
Reaction Step One
Name
Quantity
60 mL
Type
solvent
Reaction Step One
Quantity
31 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

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